molecular formula C7H9NO3 B122194 (3-Methylisoxazol-5-yl)methyl acetate CAS No. 43214-88-6

(3-Methylisoxazol-5-yl)methyl acetate

Cat. No. B122194
Key on ui cas rn: 43214-88-6
M. Wt: 155.15 g/mol
InChI Key: WAVXSDOFXFAFFZ-UHFFFAOYSA-N
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Patent
US09249161B2

Procedure details

To a solution of (3-methylisoxazol-5-yl)methyl acetate (0.979 g, 6.31 mmol) in AcOH (10 mL, 175 mmol) was added N-bromosuccinimide (1.30 g, 7.30 mmol) and H2SO4 (0.65 mL, 12.19 mmol). The reaction was heated to 110° C. After 1 h, the reaction mixture was cooled to room temperature and carefully poured into a beaker containing ice and saturated NaHCO3. The bi-phasic was vigorously stirred and basic solution (pH˜8-9) was extracted with EtOAc (2×15 mL). The organic layer was washed with 2% sodium thiosulfate, washed with brine (20 mL), dried over Na2SO4, and concentrated to give a light yellow oil. The oil was purified on Biotage system (isocratic elution 10% EtOAc:90% Hexanes) to give the titled compound (1.30 g, 5.55 mmol, 88% Yield) as a colorless yellow oil. LC/MS: m/z 234 [M+H]+.
Quantity
0.979 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[O:10][N:9]=[C:8]([CH3:11])[CH:7]=1)(=[O:3])[CH3:2].CC(O)=O.[Br:16]N1C(=O)CCC1=O.OS(O)(=O)=O.C([O-])(O)=O.[Na+]>>[C:1]([O:4][CH2:5][C:6]1[O:10][N:9]=[C:8]([CH3:11])[C:7]=1[Br:16])(=[O:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
0.979 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=NO1)C
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.65 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The bi-phasic was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
carefully poured into a beaker
EXTRACTION
Type
EXTRACTION
Details
basic solution (pH˜8-9) was extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
The organic layer was washed with 2% sodium thiosulfate
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified on Biotage system (isocratic elution 10% EtOAc:90% Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C(=NO1)C)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.55 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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